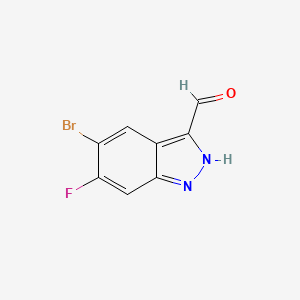
4-Chloro-5-(methylsulfanyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-(methylsulfanyl)pyrimidine is an organic compound with the molecular formula C5H4ClN2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a chlorine atom and a methylsulfanyl group on the pyrimidine ring makes this compound unique and useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-5-(methylsulfanyl)pyrimidine can be synthesized through several methods. One common method involves the reaction of 4-chloro-5-nitropyrimidine with sodium methylthiolate. The reaction typically occurs in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. The nitro group is reduced, and the methylsulfanyl group is introduced, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the methylsulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or DMF.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Substitution: Formation of 4-amino-5-(methylsulfanyl)pyrimidine or 4-thio-5-(methylsulfanyl)pyrimidine.
Oxidation: Formation of 4-chloro-5-(methylsulfinyl)pyrimidine or 4-chloro-5-(methylsulfonyl)pyrimidine.
Reduction: Formation of 5-(methylsulfanyl)pyrimidine.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-(methylsulfanyl)pyrimidine is used in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: In the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: As an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-(methylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The chlorine and methylsulfanyl groups can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The exact molecular targets and pathways involved vary depending on the specific compound synthesized from this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-(methylsulfanyl)pyrimidine
- 4-Chloro-5-(methylsulfinyl)pyrimidine
- 4-Chloro-5-(methylsulfonyl)pyrimidine
Uniqueness
4-Chloro-5-(methylsulfanyl)pyrimidine is unique due to the specific positioning of the chlorine and methylsulfanyl groups on the pyrimidine ring. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Eigenschaften
CAS-Nummer |
115581-35-6 |
|---|---|
Molekularformel |
C5H5ClN2S |
Molekulargewicht |
160.63 g/mol |
IUPAC-Name |
4-chloro-5-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H5ClN2S/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3 |
InChI-Schlüssel |
OCTPCXCOQJZUTH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CN=CN=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


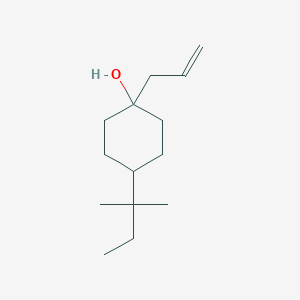

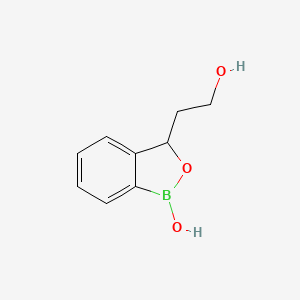
![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
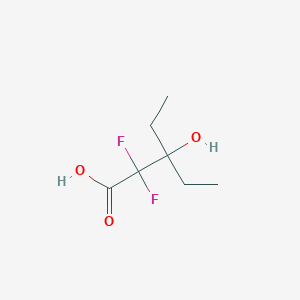
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
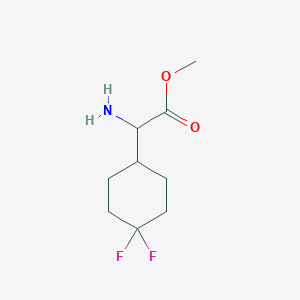
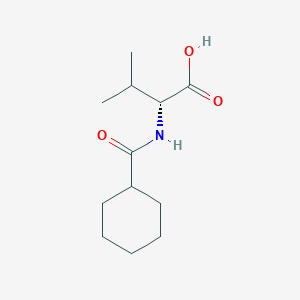

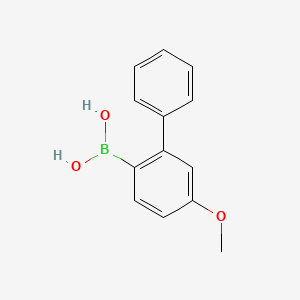
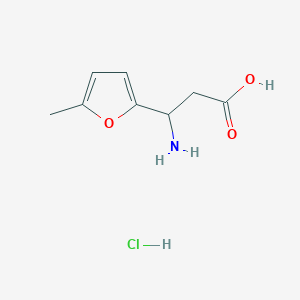
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)
